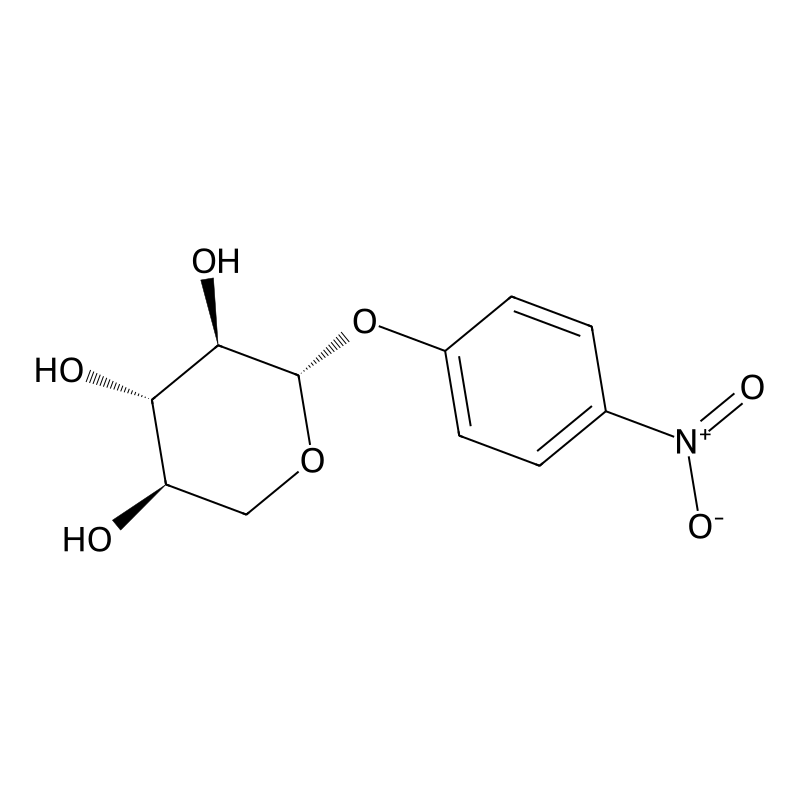

4-Nitrophenyl beta-D-xyloside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Substrate for β-Xylosidase Activity Measurement

4-NPX is a chromogenic substrate commonly used to assay the activity of the enzyme β-xylosidase. β-xylosidase breaks down the glycosidic bond between the 4-nitrophenyl (4-NP) group and the xylopyranoside moiety in 4-NPX. PubChem, 4-Nitrophenyl beta-D-xyloside:

This reaction releases the yellow-colored 4-nitrophenol (4-NP) byproduct. The amount of released 4-NP directly correlates to β-xylosidase activity, allowing researchers to quantify enzyme function in various samples. The colorimetric nature of the assay makes it simple, sensitive, and widely applicable. Megazyme, 4-Nitrophenyl-β-D-xylopyranoside:

Applications in Enzyme Research

Beyond β-xylosidase activity measurement, 4-NPX can be used in various enzyme research applications. For instance, it can serve as a substrate to study the:

- Inhibitory effects of potential drugs or other compounds on β-xylosidase activity.

- Kinetic properties of β-xylosidase, including its reaction rate and affinity for the substrate.

- Characterization of novel β-xylosidase enzymes isolated from different sources.

The versatility of 4-NPX makes it a cornerstone for understanding β-xylosidase function and its potential roles in biological processes.

Other Research Applications

While primarily used for β-xylosidase research, 4-NPX may find applications in other areas of scientific research. Some potential uses include:

- Studying carbohydrate-protein interactions involving the xylose moiety.

- Developing biosensors that utilize β-xylosidase activity for specific detection purposes.

- Investigating the role of β-xylosidase in plant cell wall degradation and other biological processes.

4-Nitrophenyl beta-D-xyloside is a glycoside compound where the anomeric hydroxy hydrogen of beta-D-xylopyranose is substituted with a 4-nitrophenyl group. Its chemical formula is C₁₁H₁₃N₁O₇, and it is primarily used as a substrate in biochemical assays to study the activity of various glycosidases, particularly beta-xylosidase. This compound serves as a chromogenic substrate, allowing for the quantification of enzyme activity through the release of 4-nitrophenol upon hydrolysis .

- Hydrolysis: Catalyzed by beta-xylosidase, this reaction produces 4-nitrophenol and D-xylose. This process is crucial for understanding enzyme kinetics and substrate specificity.

- Oxidation: The compound can undergo oxidation to form various nitro derivatives using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: The nitro group can be reduced to an amino group through reactions with reducing agents like sodium borohydride or catalytic hydrogenation.

These reactions highlight its versatility as a substrate in enzymatic studies.

4-Nitrophenyl beta-D-xyloside exhibits significant biological activity, particularly in its role as a substrate for beta-xylosidase. When administered in biological assays, it facilitates the measurement of enzyme activity, which is essential for understanding metabolic pathways involving xylan degradation. Additionally, its hydrolysis leads to the release of 4-nitrophenol, which can be quantified spectrophotometrically, making it a valuable tool in enzymology .

The synthesis of 4-Nitrophenyl beta-D-xyloside typically involves the reaction of 4-nitrophenol with alpha-D-xylopyranosyl bromide in the presence of a base such as sodium hydroxide. This method allows for the formation of the glycoside bond necessary for creating the compound.

In industrial settings, similar synthetic routes are employed but optimized for scale and purity. The final product is often purified through crystallization or chromatography techniques to ensure high-quality yields suitable for research applications.

4-Nitrophenyl beta-D-xyloside has diverse applications across various fields:

- Biochemistry: It is widely utilized in enzymatic assays to study glycosidase activity.

- Molecular Biology: The compound aids in investigations related to metabolic pathways and enzyme kinetics.

- Industrial Biotechnology: It plays a role in biofuel production by facilitating the breakdown of xylose-containing polysaccharides during fermentation processes .

These applications underscore its importance in both research and practical uses.

Interaction studies involving 4-Nitrophenyl beta-D-xyloside primarily focus on its relationship with beta-xylosidase. The compound serves as a model substrate to investigate enzyme specificity and kinetics. Research has shown that varying conditions (such as pH and temperature) can significantly affect the hydrolysis rate, providing insights into enzyme behavior under different environmental scenarios .

Several compounds share structural similarities with 4-Nitrophenyl beta-D-xyloside:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Nitrophenyl alpha-D-xylopyranoside | Alpha-glycoside | Different anomeric configuration affecting enzyme specificity |

| 4-Nitrophenyl beta-D-glucopyranoside | Beta-D-glucopyranose | Targets different glycosidases (e.g., glucosidase) |

| 4-Nitrophenyl beta-D-galactopyranoside | Beta-D-galactopyranose | Used for studying galactosidase activity |

The uniqueness of 4-Nitrophenyl beta-D-xyloside lies in its specific interaction with beta-xylosidase, making it particularly valuable for studying this enzyme's activity compared to other glycosides that target different glycosidases .